molecular formula C9H20BrO3P B13981810 Dipropan-2-yl (3-bromopropyl)phosphonate CAS No. 53773-77-6

Dipropan-2-yl (3-bromopropyl)phosphonate

Cat. No.: B13981810
CAS No.: 53773-77-6
M. Wt: 287.13 g/mol
InChI Key: RBIXKURVGCMNJU-UHFFFAOYSA-N
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Description

Dipropan-2-yl (3-bromopropyl)phosphonate is an organic compound with the molecular formula C7H16BrO3P. It is also known as diethyl (3-bromopropyl)phosphonate. This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (3-bromopropyl)phosphonate is typically synthesized through a three-step reaction process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (3-bromopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dipropan-2-yl (3-bromopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile reagent in organic synthesis. The phosphonate group can also participate in oxidation and reduction reactions, allowing for the formation of various products .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-chloropropyl)phosphonate
  • Diethyl (3-iodopropyl)phosphonate
  • Diethyl (3-fluoropropyl)phosphonate

Uniqueness

Dipropan-2-yl (3-bromopropyl)phosphonate is unique due to its bromine atom, which makes it more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity allows for a wider range of applications in organic synthesis and industrial processes .

Properties

CAS No.

53773-77-6

Molecular Formula

C9H20BrO3P

Molecular Weight

287.13 g/mol

IUPAC Name

1-bromo-3-di(propan-2-yloxy)phosphorylpropane

InChI

InChI=1S/C9H20BrO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

RBIXKURVGCMNJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CCCBr)OC(C)C

Origin of Product

United States

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